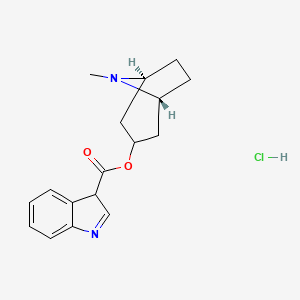
3-Tropanylindole-3-carboxylate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Tropanylindole-3-carboxylate monohydrochloride involves several steps. One common synthetic route includes the esterification of 1H-Indole-3-carboxylic acid with 3-endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol under acidic conditions to form the ester. This is followed by the addition of hydrochloric acid to obtain the monohydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Tropanylindole-3-carboxylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the indole ring or the tropanyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
3-Tropanylindole-3-carboxylate monohydrochloride has a wide range of scientific research applications:
Medicine: Its primary application is in the treatment of chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the pharmaceutical industry for the development of antiemetic drugs.
Mécanisme D'action
3-Tropanylindole-3-carboxylate monohydrochloride exerts its effects by selectively antagonizing the 5-HT3 serotonin receptors. These receptors are located in the central and peripheral nervous systems and play a crucial role in the emetic response. By blocking these receptors, the compound prevents the binding of serotonin, thereby inhibiting the vomiting reflex . The molecular targets include the 5-HT3 receptors, and the pathways involved are primarily related to the serotonin signaling pathway .
Comparaison Avec Des Composés Similaires
3-Tropanylindole-3-carboxylate monohydrochloride is unique due to its high selectivity for the 5-HT3 receptors. Similar compounds include:
Granisetron: Another 5-HT3 receptor antagonist used for similar antiemetic purposes.
Ondansetron: Widely used in clinical settings for the prevention of nausea and vomiting.
Dolasetron: Another selective 5-HT3 receptor antagonist with similar applications. Compared to these compounds, this compound has a distinct chemical structure that contributes to its unique pharmacological profile.
Propriétés
Formule moléculaire |
C17H21ClN2O2 |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,15H,6-9H2,1H3;1H/t11-,12+,13?,15?; |
Clé InChI |
ZAOQBEAHJFSJLY-NBVCILBMSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


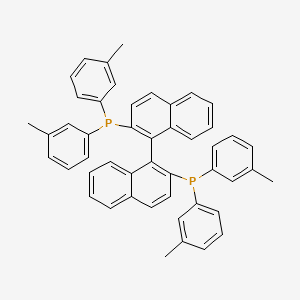
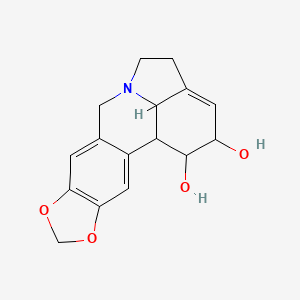
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
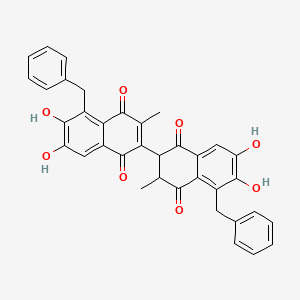
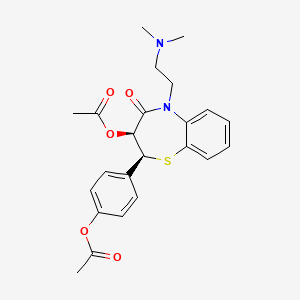
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
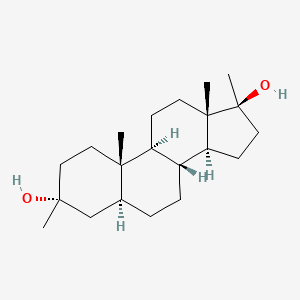

![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
